N-[2-(1H-imidazol-5-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide
Description
Properties
Molecular Formula |
C18H22N4O |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-4-(1-methylindol-3-yl)butanamide |
InChI |
InChI=1S/C18H22N4O/c1-22-12-14(16-6-2-3-7-17(16)22)5-4-8-18(23)20-10-9-15-11-19-13-21-15/h2-3,6-7,11-13H,4-5,8-10H2,1H3,(H,19,21)(H,20,23) |
InChI Key |
UHTHUTDWIWDIKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-5-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide typically involves the formation of the imidazole and indole rings followed by their coupling. One common method involves the use of glyoxal and ammonia to form the imidazole ring . The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone . The final coupling step can be achieved through various methods, including amide bond formation using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the synthesis of the imidazole and indole rings, as well as the coupling step. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, could be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-5-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: Both the imidazole and indole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Imidazoline derivatives.
Substitution: Halogenated or nitrated imidazole and indole derivatives.
Scientific Research Applications
N-[2-(1H-imidazol-5-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-5-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared motifs: imidazole derivatives , indole-containing molecules , and hybrid heterocyclic systems . Below is a detailed analysis:
Imidazole-Based Analogs
- L1 and L2 (from ): These ligands, (4S)-2-(2-(1H-imidazol-5-yl)ethyl)-4-amino-2-(1,3-dihydroxypropyl)-3-hydroxy-5-(1H-imidazol-5-yl)pentanal (L1) and (2R,4S)-2-((1H-imidazol-4-yl)methyl)-4-chloro-8-hydroxy-7-(hydroxymethyl)octanoic acid (L2), share the imidazole moiety and demonstrate binding to Ser144 and His163 residues in enzymatic targets.
Pyridinylimidazole Derivatives () :
Compounds like 2-fluoro-4-(4-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)pyridine (4) prioritize pyridine-imidazole interactions for kinase inhibition (e.g., p38α MAP kinase). The target compound’s indole group may confer distinct selectivity profiles compared to pyridine-based systems .
Indole-Containing Analogs
Osimertinib () :
Osimertinib, a tyrosine kinase inhibitor, includes a 1-methylindol-3-yl group linked to a pyrimidine scaffold. While the target compound lacks osimertinib’s acrylamide warhead (critical for covalent EGFR binding), both molecules exploit indole’s planar aromaticity for hydrophobic interactions. Osimertinib’s clinical success underscores the therapeutic relevance of methylindole motifs in oncology .- BP 1111 (): (1-Methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone shares the 1-methylindole group but replaces the butanamide linker with a benzimidazole-carbonyl system. This difference may alter solubility and target engagement kinetics .
Hybrid Heterocyclic Systems
- Benzimidazole-Triazole-Thiazole Acetamides () :
Compounds such as 9a–9e integrate benzimidazole, triazole, and thiazole rings. While these molecules exhibit diverse binding modes (e.g., interactions with α-glucosidase), the target compound’s simpler imidazole-indole system may offer synthetic advantages and reduced metabolic complexity .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogous indole-imidazole hybrids, such as reductive amination () or coupling reactions (). However, the absence of polar groups in its structure may necessitate lipophilic solvents for purification .
- Binding Interactions : Imidazole and indole moieties in related compounds (e.g., L1, osimertinib) engage in hydrogen bonding and π-π stacking, suggesting similar mechanisms for the target molecule .
- Pharmacokinetic Considerations : Compared to osimertinib, the lack of a reactive acrylamide group in the target compound may reduce off-target effects but also limit covalent binding efficacy .
Biological Activity
N-[2-(1H-imidazol-5-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide, a compound featuring both imidazole and indole moieties, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H20N4
- Molecular Weight : 284.36 g/mol
This structure combines an imidazole ring, which is known for its ability to coordinate with metal ions and interact with biological receptors, and an indole moiety that is prevalent in many biologically active compounds.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Inhibition : The imidazole component can inhibit various enzymes by binding to their active sites, affecting metabolic pathways.
- Receptor Modulation : The indole structure allows for interaction with serotonin receptors, potentially influencing neurotransmitter systems.
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
Antimicrobial Efficacy
Recent studies have demonstrated the compound's effectiveness against several bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values reported are as follows:
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | MRSA | ≤0.25 | |
| This compound | Cryptococcus neoformans | ≤0.25 |
The compound has shown a selective profile, with minimal cytotoxicity against human cell lines at effective concentrations.
Case Studies
A series of analogs derived from the parent compound were synthesized and evaluated for their biological activity. Notably, two analogs exhibited potent anti-MRSA activity without hemolytic effects:
- Compound 26 : MIC ≤ 0.25 µg/mL against MRSA.
- Compound 32 : MIC 4 µg/mL against MRSA.
These findings suggest that modifications to the indole or imidazole rings can significantly enhance antimicrobial potency while maintaining safety profiles.
Research Findings
Research indicates that compounds similar to this compound may also serve as effective antifungal agents. The presence of halogen substitutions on the indole ring has been linked to increased activity against fungal pathogens, showcasing the importance of structural modifications in enhancing biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
